molecular formula C8H5Br2F3O B1294260 3-Bromo-5-(trifluoromethoxy)benzyl bromide CAS No. 1031929-10-8

3-Bromo-5-(trifluoromethoxy)benzyl bromide

Cat. No. B1294260
M. Wt: 333.93 g/mol
InChI Key: QYRNFJCHQHPVTI-UHFFFAOYSA-N
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Description

The compound "3-Bromo-5-(trifluoromethoxy)benzyl bromide" is a brominated benzyl bromide derivative with a trifluoromethoxy group attached to the aromatic ring. This structure suggests potential reactivity both in the aromatic ring due to the presence of the bromine substituents and in the benzyl position, which could be involved in various chemical transformations.

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated aromatic compounds has been reported in the literature. For instance, the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a compound with a trifluoromethyl group and a benzyl moiety, was achieved through a series of reactions starting from 2'-deoxy-5-iodouridine, involving benzylation, benzoylation, and coupling with trifluoromethylcopper . Although not the same compound, this synthesis route provides insight into the potential synthetic strategies that could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), has been characterized by X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . While this does not directly describe "3-Bromo-5-(trifluoromethoxy)benzyl bromide," it does provide a context for understanding how bromine and other substituents like trifluoromethoxy might influence the geometry of aromatic compounds.

Chemical Reactions Analysis

Benzyl bromides are known to undergo nucleophilic substitution reactions. For example, the nucleophilic trifluoromethylthiolation of benzyl bromides has been performed using (bpy)Cu(SCF3), yielding benzyl trifluoromethyl sulfides . This suggests that "3-Bromo-5-(trifluoromethoxy)benzyl bromide" could also participate in similar nucleophilic substitution reactions due to the presence of the benzyl bromide moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-5-(trifluoromethoxy)benzyl bromide" can be inferred from related compounds. Aryl bromides such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibit rotational isomerism and have been converted to corresponding aryllithium compounds, indicating potential reactivity for further transformations . The presence of bromine and trifluoromethoxy groups in "3-Bromo-5-(trifluoromethoxy)benzyl bromide" would likely confer similar reactivity and physical properties, such as boiling and melting points, solubility, and stability, which are important for its handling and use in chemical synthesis.

Safety And Hazards

3-Bromo-5-(trifluoromethoxy)benzyl bromide is classified as a dangerous compound. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, and recommend washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRNFJCHQHPVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)benzyl bromide

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